![molecular formula C16H28N2O2 B4663888 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4663888.png)
1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone
Overview
Description
1-Butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a cyclic lactam derivative that has a variety of properties that make it an attractive compound for research purposes.
Mechanism of Action
1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone works by binding to cell membranes and facilitating the transport of molecules across the membrane. This mechanism of action makes it an effective carrier molecule for drugs and other molecules that need to be delivered to specific cells or tissues.
Biochemical and Physiological Effects:
1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone has been shown to have low toxicity and is well-tolerated by cells and tissues. It has been found to be relatively stable in biological environments, making it an attractive compound for use in drug delivery and other applications. 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone in lab experiments include its stability, low toxicity, and ability to effectively deliver molecules to target cells. However, 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for research purposes.
Future Directions
There are many potential future directions for research involving 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone. One area of research is the development of new drug delivery systems using 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone as a carrier molecule. Another area of research is the use of 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone in gene therapy, as it has shown promise in delivering genes to target cells. Additionally, 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone could be studied for its potential use in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory properties.
Scientific Research Applications
1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone has been shown to have a variety of potential applications in scientific research. One of the most promising applications is in the field of drug delivery. 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone has been used as a carrier molecule for various drugs, including anticancer agents and antibiotics. 1-butyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone has also been studied for its potential use in gene therapy, as it has been shown to effectively deliver genes to target cells.
properties
IUPAC Name |
1-butyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-4-5-6-17-11-14(8-15(17)19)16(20)18-9-12(2)7-13(3)10-18/h12-14H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAADZJBTRJGFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)N2CC(CC(C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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